4-(Bromomethyl)-2-methoxypyridine
Overview
Description
“4-(Bromomethyl)-2-methoxypyridine” likely refers to a pyridine derivative where a bromomethyl group (-CH2Br) is attached to the 4th carbon and a methoxy group (-OCH3) is attached to the 2nd carbon of the pyridine ring .
Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)-2-methoxypyridine” would consist of a pyridine ring with a bromomethyl group attached to the 4th carbon and a methoxy group attached to the 2nd carbon . The exact 3D conformation could be determined using techniques like X-ray crystallography or NMR .Chemical Reactions Analysis
As a bromomethyl compound, “4-(Bromomethyl)-2-methoxypyridine” would likely undergo reactions typical of alkyl halides, such as nucleophilic substitution or elimination . The pyridine ring could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Bromomethyl)-2-methoxypyridine” would depend on its exact structure. Typically, bromomethyl compounds are colorless to pale yellow liquids or solids . They are usually soluble in common organic solvents .Scientific Research Applications
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- Application : This compound is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
- Method of Application : The compound is reacted with 2H-tetrazole in the presence of potassium hydroxide .
- Results : The reaction results in the formation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
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4-bromomethyl benzoyl chloride
- Application : This compound is used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
- Method of Application : The compound is reacted with 4-methylbenzoyl chloride and N-bromosuccinimide .
- Results : The reaction results in the formation of block copolymers .
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- Application : This compound is used in the synthesis of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .
- Method of Application : The compound is reacted with sodium p-toluenesulfinate and styrene in methanol. The reaction turns white and a new amount of iodine is added .
- Results : The reaction results in the formation of β-tosylstyrene .
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- Application : Bromothymol blue is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Method of Application : It is typically sold in solid form as the sodium salt of the acid indicator .
- Results : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .
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- Application : This compound acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent. Further, it is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which is a second generation photosensitizer .
- Method of Application : The specific methods of application are not provided in the source .
- Results : The reaction results in the formation of eprosartan and temoporfin .
- 4-Chlorobutyl (bromomethyl) ether (1-bromomethoxy-4-chlorobutane)
- Application : This reagent enables aromatic hydrocarbons to readily undergo bromomethylation in the presence of Lewis acid catalysts, such as zinc bromide (ZnBr2), SnCl4, and titanium tetrachloride (TiCl4) .
- Method of Application : The compound is reacted with aromatic hydrocarbons in the presence of Lewis acid catalysts .
- Results : The reaction results in the formation of bromomethylated aromatic hydrocarbons .
Safety And Hazards
properties
IUPAC Name |
4-(bromomethyl)-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPDTLJSDLQQGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600118 | |
Record name | 4-(Bromomethyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-methoxypyridine | |
CAS RN |
120277-15-8 | |
Record name | 4-(Bromomethyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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